N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is a useful research compound. Its molecular formula is C27H20N4O3 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.15354051 g/mol and the complexity rating of the compound is 780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research on derivatives similar to N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has shown their utility as precursors in synthesizing a wide range of heterocyclic compounds. For instance, thiosemicarbazide derivatives have been utilized as building blocks for synthesizing imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems, with some compounds exhibiting antimicrobial activity (Elmagd et al., 2017). This demonstrates the compound's relevance in pharmaceutical and medicinal chemistry research, especially in the design and discovery of new therapeutic agents.
Antioxidant Activity Screening
Compounds bearing the cyanoacrylamide moiety have been investigated for their antioxidant activity. A study involving the synthesis and antioxidant screening of new 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl amide derivatives revealed that some compounds exhibited promising inhibitory antioxidant activity (Sallam et al., 2020). Such findings are crucial for developing novel antioxidants that can mitigate oxidative stress, a factor in many chronic diseases.
Biological and Pharmacological Applications
The synthesis of benzimidazole and imidazole derivatives of histone deacetylase inhibitors, featuring structural elements similar to the queried compound, underscores the potential of these compounds in cancer therapy (Bressi et al., 2010). These compounds, by modulating gene expression through epigenetic mechanisms, represent a promising avenue for cancer treatment, highlighting the compound's potential application in developing new oncological treatments.
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O3/c28-15-21(27(32)29-16-19-11-12-24-25(13-19)34-18-33-24)14-22-17-31(23-9-5-2-6-10-23)30-26(22)20-7-3-1-4-8-20/h1-14,17H,16,18H2,(H,29,32)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYZDOHHGDHYAK-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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